molecular formula C7H7BrN2O3 B13008870 3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide CAS No. 54754-75-5

3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide

Cat. No.: B13008870
CAS No.: 54754-75-5
M. Wt: 247.05 g/mol
InChI Key: OQABUZSPGRDPSM-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H7BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro groups, along with an N-oxide functional group

Chemical Reactions Analysis

3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bromine and nitro groups also contribute to its chemical behavior, affecting its binding affinity and specificity towards various targets .

Comparison with Similar Compounds

3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide can be compared with other similar compounds, such as:

    3-Bromo-4-nitropyridine 1-oxide: Lacks the methyl groups, resulting in different reactivity and applications.

    2,3-Dimethyl-4-nitropyridine N-oxide:

The presence of both bromine and methyl groups in this compound makes it unique, offering distinct advantages in specific reactions and applications.

Properties

CAS No.

54754-75-5

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

3-bromo-2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H7BrN2O3/c1-4-3-6(10(12)13)7(8)5(2)9(4)11/h3H,1-2H3

InChI Key

OQABUZSPGRDPSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=[N+]1[O-])C)Br)[N+](=O)[O-]

Origin of Product

United States

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